

Introduction: Unveiling a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-4-methoxyphenol

Cat. No.: B107203

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3-Bromo-4-methoxyphenol is a halogenated aromatic compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a hydroxyl, a methoxy, and a bromine substituent on a benzene ring, imparts a distinct reactivity profile, making it a valuable building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, positioning **3-Bromo-4-methoxyphenol** as a key intermediate in the development of novel pharmaceutical agents and other fine chemicals.

This technical guide aims to provide a comprehensive overview of **3-Bromo-4-methoxyphenol**, catering to researchers, scientists, and professionals in drug development. It will delve into its physicochemical properties, spectroscopic characterization, synthetic methodologies, analytical techniques, and applications in medicinal chemistry, all supported by authoritative references. The objective is to equip the reader with the necessary knowledge to effectively utilize this compound in their research and development endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and synthesis.

Chemical and Physical Properties

The key physicochemical properties of **3-Bromo-4-methoxyphenol** are summarized in the table below.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Property	Value
CAS Number	17332-12-6 [1] [2] [3]
Molecular Formula	C7H7BrO2 [1] [2] [3]
Molecular Weight	203.03 g/mol [1] [2]
Appearance	Colorless to slightly yellow crystal or powdery solid [5]
Melting Point	77-82 °C [6]
Boiling Point	Approximately 296 °C [5]
Solubility	Soluble in most organic solvents like ether and dichloromethane; insoluble in water. [5]
InChIKey	NOJOUQQJSGRBMN-UHFFFAOYSA-N [1] [2]

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of **3-Bromo-4-methoxyphenol**.

The proton NMR spectrum of **3-Bromo-4-methoxyphenol** in CDCl₃ is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methoxy protons. Based on available data, the following chemical shifts (δ) are characteristic: a singlet for the hydroxyl proton (around 5.49 ppm), a doublet for the proton at C5 (around 7.34 ppm), a doublet for the proton at C2 (around 6.60 ppm), a doublet of doublets for the proton at C6 (around 6.42 ppm), and a singlet for the methoxy group protons (around 3.77 ppm).[\[7\]](#)

The ¹³C NMR spectrum in CDCl₃ provides information about the carbon skeleton. The expected chemical shifts are approximately: δ 156.76 (C4), 156.13 (C1), 133.36 (C5), 108.51 (C2), 102.27 (C6), 100.46 (C3), and 56.19 (methoxy carbon).[\[7\]](#)

The IR spectrum of **3-Bromo-4-methoxyphenol** will exhibit characteristic absorption bands corresponding to its functional groups. Key peaks would include a broad O-H stretch for the hydroxyl group (around 3200-3600 cm^{-1}), C-O stretches for the phenol and ether linkages (around 1200-1300 cm^{-1} and 1000-1100 cm^{-1} respectively), and C-Br stretch (in the fingerprint region, typically below 800 cm^{-1}).

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. The mass spectrum of **3-Bromo-4-methoxyphenol** will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (^{79}Br and ^{81}Br in approximately a 1:1 ratio).^[1]

Synthesis and Mechanistic Insights

The synthesis of **3-Bromo-4-methoxyphenol** is a critical aspect for its availability in research and industrial applications.

Electrophilic Bromination of 3-Methoxyphenol

A common and direct method for the synthesis of **3-Bromo-4-methoxyphenol** involves the electrophilic bromination of 3-methoxyphenol.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl and methoxy groups are activating and ortho-, para-directing. The incoming electrophile (Br^+) will substitute at the positions most activated by these groups.



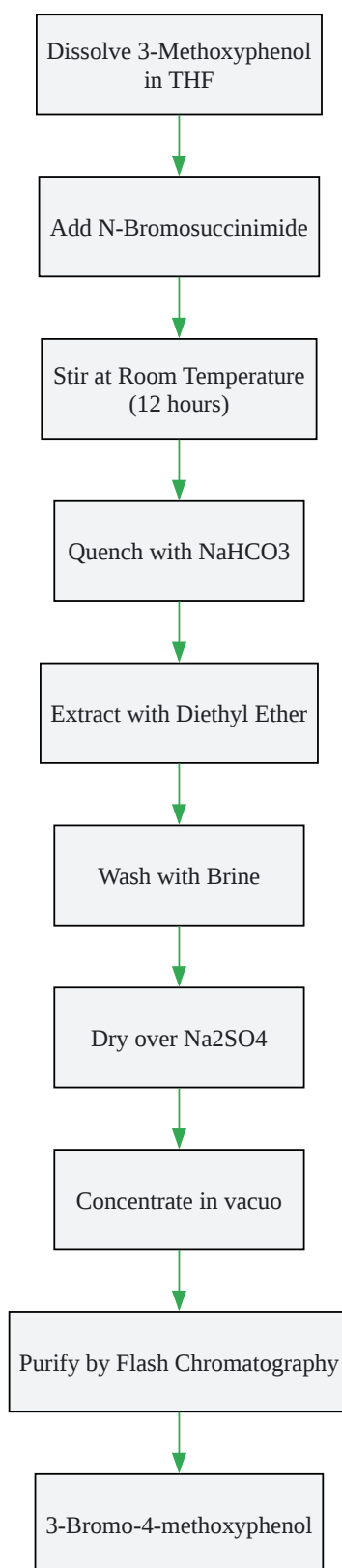
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Caption: Electrophilic Aromatic Substitution Mechanism.

The following is a representative experimental procedure based on literature reports.^[8]

- **Dissolution:** Dissolve 3-methoxyphenol (1.0 g, 8.055 mmol) in tetrahydrofuran (30 mL) in a round-bottom flask at room temperature.

- Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.478 g, 8.055 mmol) portion-wise to the stirred solution.
- Reaction: Stir the resulting yellow reaction mixture at room temperature for 12 hours.
- Work-up: Add sodium bicarbonate solution (5 mL) to quench the reaction. Extract the product with diethyl ether (2 x 100 mL).
- Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL) and dry over anhydrous sodium sulfate.
- Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash chromatography (silica gel, eluting with 10-30% ethyl acetate in hexanes) to yield the desired product.^[8] This procedure may also yield other isomers, such as 2-bromo-5-methoxyphenol.^[8]



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Caption: Synthetic Workflow for **3-Bromo-4-methoxyphenol**.

Analytical Methodologies

Robust analytical methods are essential for ensuring the purity and quality of **3-Bromo-4-methoxyphenol**.

Chromatographic Purity Assessment

Chromatographic techniques are the cornerstone of purity analysis for organic compounds.

TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the product from starting materials and byproducts on a silica gel plate.^[9]

For accurate quantitative analysis of purity, HPLC is the method of choice. A typical protocol would involve:

- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water.
- Detection: UV detection at a wavelength where the compound has significant absorbance.
- Standard: A certified reference standard of **3-Bromo-4-methoxyphenol** for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the identification and quantification of volatile and semi-volatile compounds.^[10] It can be used to confirm the identity of **3-Bromo-4-methoxyphenol** by its retention time and mass spectrum, as well as to detect any volatile impurities.^[10]

Applications in Medicinal Chemistry and Drug Development

The structural features of **3-Bromo-4-methoxyphenol** make it a valuable precursor in the synthesis of various biologically active molecules.

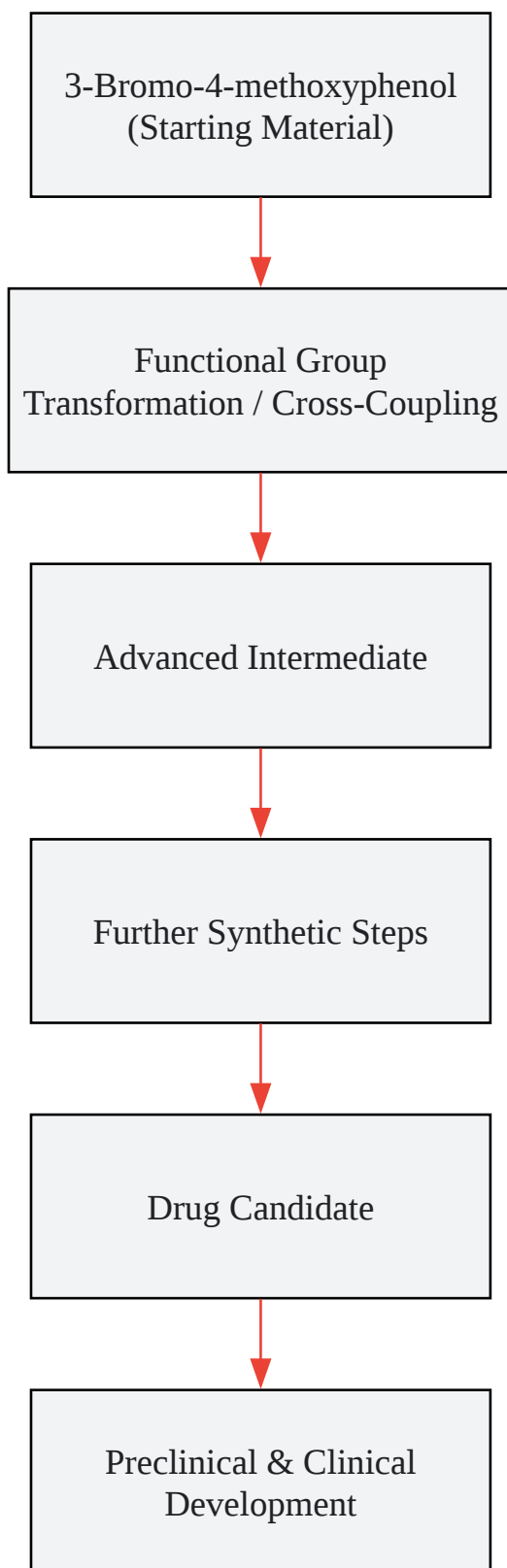
A Versatile Synthetic Building Block

The bromine atom in **3-Bromo-4-methoxyphenol** serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the construction of complex molecular scaffolds.^[11] The hydroxyl and methoxy groups can also be further functionalized, adding to its synthetic utility. The introduction of bromine into a molecular structure is a known strategy in drug design, as it can influence the pharmacokinetic and pharmacodynamic properties of a molecule.^[12]

Precursor to Bioactive Compounds

While specific blockbuster drugs directly derived from **3-Bromo-4-methoxyphenol** are not prominently documented in the initial search, its structural motif is present in various compounds investigated for their therapeutic potential. For instance, related brominated methoxy-substituted compounds have been explored in the synthesis of heparanase inhibitors, and treatments for polycystic kidney disease and cancer.^[13] The anilino- derivative, 3-bromo-4-methoxyaniline, is a known intermediate in the synthesis of various pharmaceuticals.^{[13][14]}

Logical Progression in Drug Discovery



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Caption: Role of **3-Bromo-4-methoxyphenol** in Drug Discovery.

Safety, Handling, and Storage

Proper safety precautions are paramount when working with any chemical, including **3-Bromo-4-methoxyphenol**.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-Bromo-4-methoxyphenol** is associated with the following hazards:

- Acute toxicity, oral (Warning): Harmful if swallowed.[1][15]
- Skin corrosion/irritation (Warning): Causes skin irritation.[1][15]
- Serious eye damage/eye irritation (Warning): Causes serious eye irritation.[1][15]
- Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning): May cause respiratory irritation.[1][15]

Safe Handling Practices

When handling **3-Bromo-4-methoxyphenol**, the following personal protective equipment (PPE) and engineering controls are recommended:

- Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[2][16]
- Eye/Face Protection: Wear chemical safety goggles or a face shield.[16][17]
- Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.[16][17]
- Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.[17]
- Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]

Storage and Disposal

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][16]
Keep away from incompatible materials.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16]

Conclusion

3-Bromo-4-methoxyphenol is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined physicochemical and spectroscopic properties, coupled with established synthetic and analytical methods, make it an attractive building block for the creation of novel and complex molecules. A comprehensive understanding of its reactivity, handling, and applications, as outlined in this guide, is crucial for harnessing its full potential in a safe and effective manner. As the demand for new therapeutic agents continues to grow, the importance of such key intermediates in the drug development pipeline is poised to increase.

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- To cite this document: BenchChem. [Introduction: Unveiling a Versatile Synthetic Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107203#3-bromo-4-methoxyphenol-literature-review]

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